molecular formula C8H8BrN5 B13482437 (1-(2-Bromophenyl)-1H-tetrazol-5-yl)methanamine

(1-(2-Bromophenyl)-1H-tetrazol-5-yl)methanamine

Cat. No.: B13482437
M. Wt: 254.09 g/mol
InChI Key: UJWMTZPQHQIWKR-UHFFFAOYSA-N
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Description

[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine: is a chemical compound that features a bromophenyl group attached to a tetrazole ring, which is further connected to a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine typically involves the reaction of 2-bromobenzylamine with sodium azide under acidic conditions to form the tetrazole ring. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures (around 120°C) for 24 hours under an inert atmosphere .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques such as recrystallization or chromatography. The industrial process is designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities .

Chemical Reactions Analysis

Types of Reactions

[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quaternary ammonium cations.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of [1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain microorganisms by disrupting their cell wall synthesis or interfering with their metabolic pathways .

Comparison with Similar Compounds

[1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine: can be compared with other similar compounds such as:

The uniqueness of [1-(2-bromophenyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine lies in its combination of the bromophenyl and tetrazole groups, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C8H8BrN5

Molecular Weight

254.09 g/mol

IUPAC Name

[1-(2-bromophenyl)tetrazol-5-yl]methanamine

InChI

InChI=1S/C8H8BrN5/c9-6-3-1-2-4-7(6)14-8(5-10)11-12-13-14/h1-4H,5,10H2

InChI Key

UJWMTZPQHQIWKR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=NN=N2)CN)Br

Origin of Product

United States

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